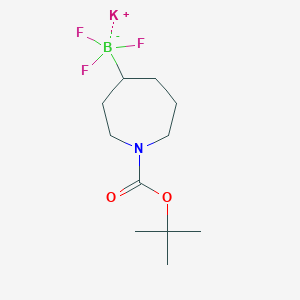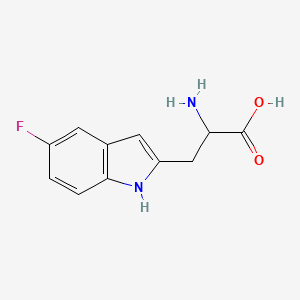
(1r)-1-(Chroman-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-1-(Chroman-4-yl)ethan-1-amine is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound features an amine group attached to the ethan-1-amine chain, making it a potentially interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(Chroman-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound. For instance, the nitro group on a precursor molecule can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of the precursor to the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
(1r)-1-(Chroman-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1r)-1-(Chroman-4-yl)ethan-1-amine would depend on its specific interactions with biological targets. Generally, amine-containing compounds can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(1r)-1-(Chroman-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
(1r)-1-(Chroman-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(1r)-1-(Chroman-4-yl)methanamine: Similar structure but with a different carbon chain length.
Uniqueness
(1r)-1-(Chroman-4-yl)ethan-1-amine is unique due to its specific combination of the chroman ring system and the ethan-1-amine chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R)-1-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m1/s1 |
Clave InChI |
MWCGQVCRFWZFFY-VEDVMXKPSA-N |
SMILES isomérico |
C[C@H](C1CCOC2=CC=CC=C12)N |
SMILES canónico |
CC(C1CCOC2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
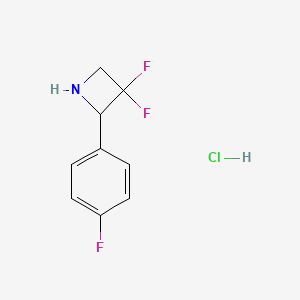
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
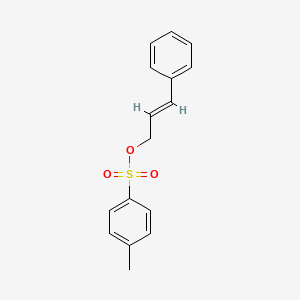
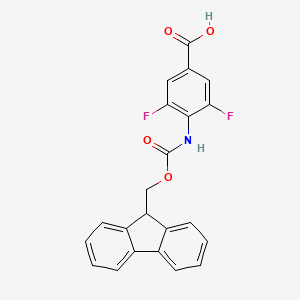
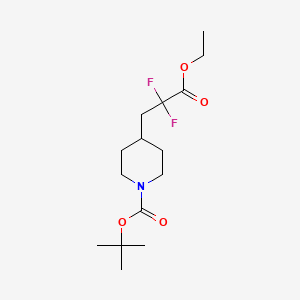
aminedihydrochloride](/img/structure/B13571104.png)
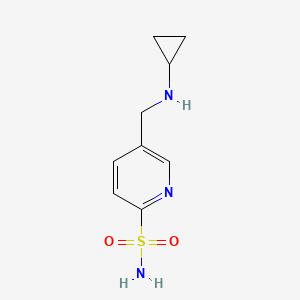

![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
